

GSK2656157: A Selective PERK Inhibitor for Modulating the Unfolded Protein Response

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Compound of Interest

Compound Name: GSK2656157

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK2656157 is a potent and highly selective, ATP-competitive inhibitor of Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), a critical regulator of the Unfolded Protein Response (UPR).^{[1][2]} The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). PERK is one of the three primary sensors of ER stress, and its activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2 α). This event, in turn, attenuates global protein synthesis to reduce the protein load on the ER and selectively translates key transcription factors like ATF4, which orchestrate the expression of genes involved in stress adaptation and, under prolonged stress, apoptosis.^{[3][4][5]} Given the role of ER stress in various pathologies, including cancer and neurodegenerative diseases, selective PERK inhibition by molecules like **GSK2656157** presents a promising therapeutic strategy.^{[3][4][6]} This technical guide provides a comprehensive overview of **GSK2656157**, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Chemical Properties and Structure

GSK2656157, with the IUPAC name 1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoro-2,3-dihydroindol-1-yl]-2-(6-methylpyridin-2-yl)ethanone, is a synthetic small molecule.^[7] Its development was an optimization of a first-in-class PERK inhibitor, GSK2606414, with a

strategy focused on decreasing lipophilicity to improve physical and pharmacokinetic properties.[3][8]

Property	Value	Reference
Molecular Formula	C ₂₃ H ₂₁ FN ₆ O	[7]
Molecular Weight	416.45 Da	[7][9]
CAS Number	1337532-29-2	[7]
Purity	>98%	[7]
Solubility	Soluble in DMSO to 50 mM	[7]

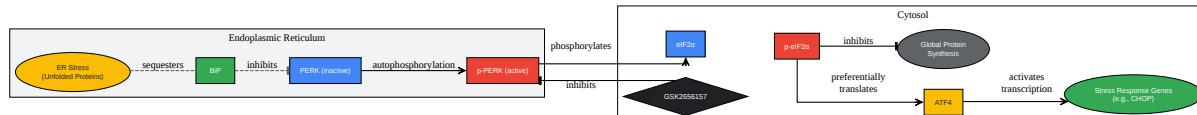
Mechanism of Action and the PERK Signaling Pathway

GSK2656157 acts as an ATP-competitive inhibitor of the PERK kinase domain.[1][2] Under conditions of ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from the luminal domain of PERK, leading to its dimerization and autophosphorylation, and subsequent activation. Activated PERK then phosphorylates eIF2 α at Serine 51.[3][4] This phosphorylation event has two major consequences:

- Global Translation Attenuation: Phosphorylated eIF2 α (p-eIF2 α) inhibits the guanine nucleotide exchange factor eIF2B, which is essential for the formation of the translation initiation complex. This leads to a general shutdown of protein synthesis, thereby reducing the influx of new proteins into the ER.[3]
- Preferential Translation of ATF4: While global translation is suppressed, the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4), is enhanced. ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[3][5][6]

By inhibiting the kinase activity of PERK, **GSK2656157** prevents the phosphorylation of eIF2 α and the subsequent downstream signaling events. This blocks the adaptive mechanisms of the

UPR, which can be therapeutically exploited in diseases like cancer where tumor cells rely on the UPR to survive in the harsh, nutrient-deprived, and hypoxic tumor microenvironment.[3][4]



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Caption: The PERK signaling pathway under ER stress and its inhibition by **GSK2656157**.

Quantitative Data

In Vitro Potency and Selectivity

GSK2656157 demonstrates high potency for PERK with an IC₅₀ of 0.9 nM in cell-free assays. [1][2][7] It exhibits significant selectivity, being over 500-fold more selective for PERK compared to a panel of 300 other kinases.[1][7]

Target	IC ₅₀ (nM)	Reference
PERK (EIF2AK3)	0.9	[1][2]
HRI (EIF2AK1)	460	
PKR (EIF2AK2)	>1000	[3]
GCN2 (EIF2AK4)	>1000	[3]

Cellular Activity

In cellular assays, **GSK2656157** effectively inhibits ER stress-induced PERK autophosphorylation and the phosphorylation of its substrate eIF2 α , with a corresponding decrease in the downstream effectors ATF4 and CHOP. The IC₅₀ for these cellular effects is in the range of 10-30 nM.[1][10]

Cell Line	Assay	IC ₅₀	Reference
A549	Inhibition of thapsigargin-induced PERK autophosphorylation	~30 nM	[1]
BxPC3	Inhibition of ER stress-induced p-eIF2 α , ATF4, and CHOP	10-30 nM	[1][10]

Pharmacokinetic Parameters

Pharmacokinetic studies in various species have shown that **GSK2656157** is orally bioavailable with low to moderate clearance.[3]

Species	Route	T _{1/2} (h)	C _{max} (μM)	AUC (μM*h)	F (%)	Reference
Mouse	p.o. (50 mg/kg)	1.25	10.3	29.8	68	[3]
Rat	p.o. (10 mg/kg)	1.4	2.9	8.3	75	[3]
Dog	p.o. (5 mg/kg)	4.8	1.2	7.9	100	[3]

In Vivo Efficacy

Oral administration of **GSK2656157** has demonstrated dose-dependent tumor growth inhibition in multiple human tumor xenograft models.[3][10]

Xenograft Model	Mouse Strain	Treatment	Tumor Growth Inhibition (%)	Reference
BxPC3 (pancreatic)	Nude	150 mg/kg, b.i.d.	~100	[10]
HPAC (pancreatic)	SCID	150 mg/kg, b.i.d.	~80	[10]
Capan-2 (pancreatic)	SCID	150 mg/kg, b.i.d.	~54	[10]
NCI-H929 (myeloma)	SCID	150 mg/kg, b.i.d.	~114	[10]

Experimental Protocols

In Vitro Kinase Assay for PERK Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of **GSK2656157** against the PERK kinase.

Materials:

- Recombinant GST-tagged PERK (catalytic domain)
- Recombinant His-tagged full-length eIF2 α
- **GSK2656157**
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- [γ -33P]ATP or ADP-Glo™ Kinase Assay (Promega)
- 384-well plates
- Plate reader capable of luminescence or radioactivity detection

Procedure:

- Prepare a serial dilution of **GSK2656157** in DMSO.
- In a 384-well plate, add the kinase buffer, recombinant PERK enzyme, and the **GSK2656157** dilution (or DMSO for control).
- Initiate the kinase reaction by adding a mixture of recombinant eIF2 α substrate and ATP (with a tracer amount of [γ -33P]ATP if using the radioactive method).
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction. For the radioactive assay, this can be done by adding EDTA or spotting the reaction mixture onto a phosphocellulose membrane. For the ADP-Glo™ assay, follow the manufacturer's protocol for adding the ADP-Glo™ reagent.
- Detect the signal. For the radioactive assay, wash the membrane and quantify the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a plate reader.
- Calculate the percent inhibition for each **GSK2656157** concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Western Blot Assay for PERK Pathway Activation

This protocol outlines the steps to assess the effect of **GSK2656157** on the PERK signaling pathway in cultured cells.

Materials:

- Cell line of interest (e.g., BxPC-3)
- Complete cell culture medium
- ER stress inducer (e.g., thapsigargin or tunicamycin)
- **GSK2656157**

- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer apparatus and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2 α , anti-eIF2 α , anti-ATF4, anti-CHOP, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Seed cells in a multi-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **GSK2656157** (or DMSO as a vehicle control) for 1-2 hours.
- Induce ER stress by adding thapsigargin (e.g., 1 μ M) or tunicamycin (e.g., 5 μ g/mL) to the media and incubate for the desired time (e.g., 2-6 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the ECL substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., β -actin).

In Vivo Human Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **GSK2656157** in a mouse xenograft model.

Materials:

- Human tumor cell line (e.g., BxPC-3)
- Immunocompromised mice (e.g., nude or SCID mice, 6-8 weeks old)
- Matrigel (optional, for some cell lines)
- **GSK2656157**
- Vehicle for oral gavage (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
- Calipers
- Animal balance

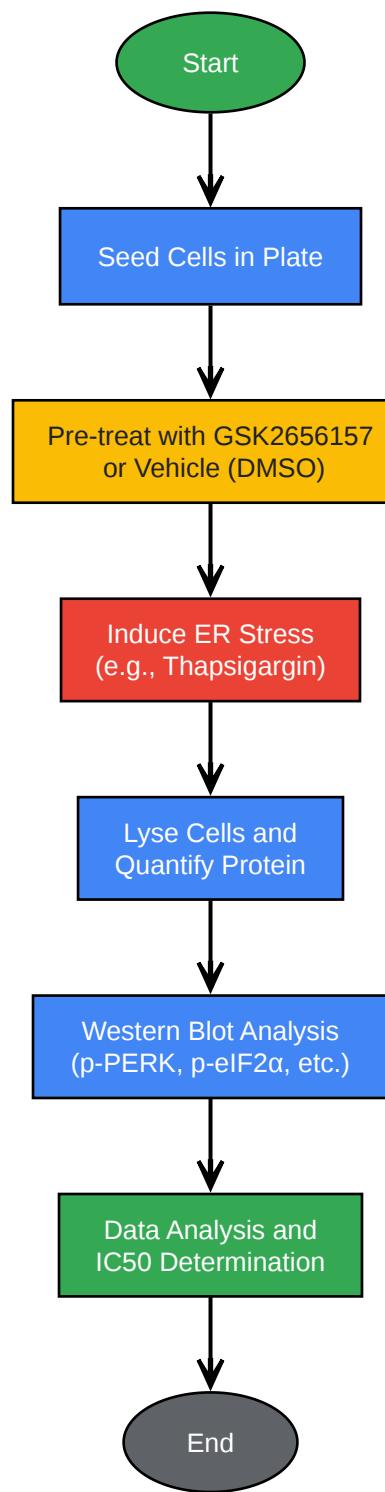
Procedure:

- Culture the tumor cells to a sufficient number.
- Harvest the cells and resuspend them in sterile PBS or a mixture with Matrigel.
- Subcutaneously inject the cell suspension (e.g., 5×10^6 cells) into the flank of each mouse.

- Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **GSK2656157** (e.g., 50 or 150 mg/kg) or vehicle to the respective groups via oral gavage, typically twice daily (b.i.d.).
- Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
- Monitor the body weight of the mice as a measure of toxicity.
- Continue the treatment for the planned duration (e.g., 21-28 days).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.

Visualizations

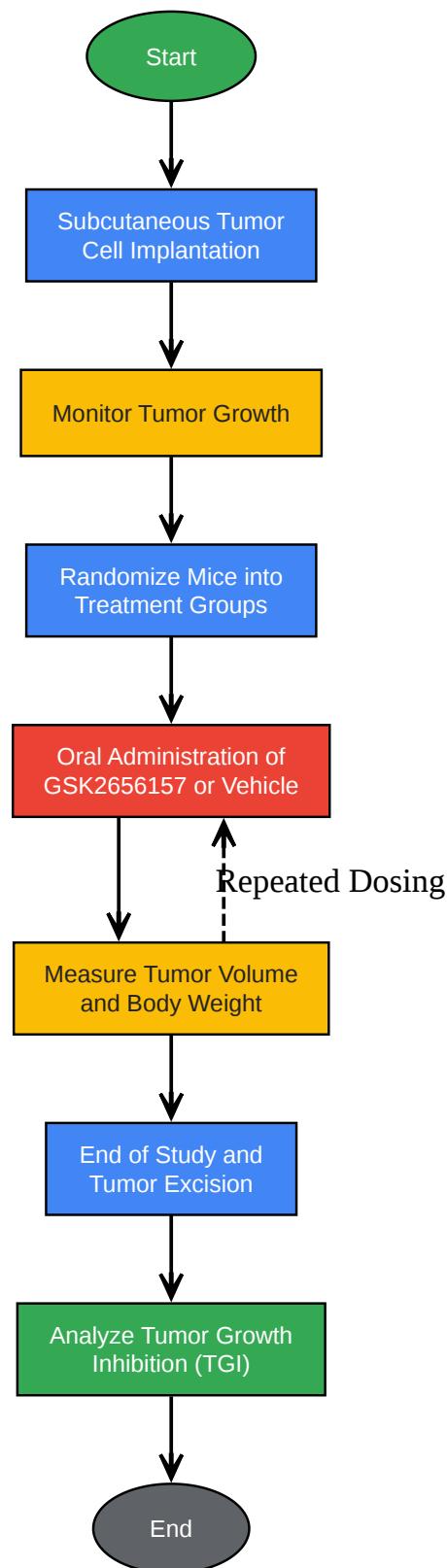
Experimental Workflow for In Vitro Cellular Assay



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Caption: Workflow for assessing **GSK2656157** activity in a cellular context.

Experimental Workflow for In Vivo Xenograft Study



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Caption: Workflow for an in vivo efficacy study of **GSK2656157** in a xenograft model.

Conclusion

GSK2656157 is a valuable research tool and a potential therapeutic agent that allows for the specific interrogation of the PERK branch of the Unfolded Protein Response. Its high potency and selectivity, coupled with its oral bioavailability, make it suitable for both *in vitro* and *in vivo* studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the role of PERK in health and disease and exploring the therapeutic potential of its inhibition. As with any targeted therapy, careful consideration of on-target toxicities, such as effects on pancreatic function, is crucial in the translation of PERK inhibitors to clinical applications.[3][11]

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